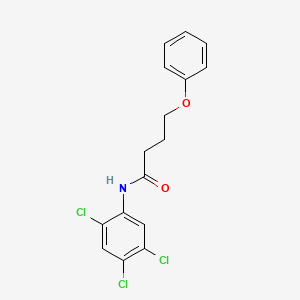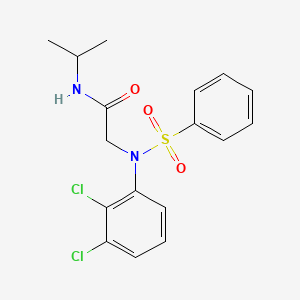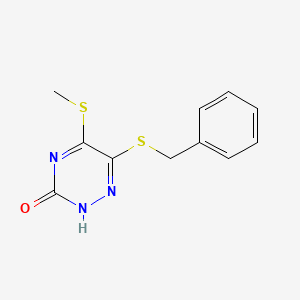![molecular formula C12H11NO4S2 B5230537 4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Mefenamic acid has been widely used in both clinical and laboratory settings due to its potent anti-inflammatory and analgesic properties.
Mechanism of Action
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain sensation. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, mefenamic acid has also been shown to reduce the expression of matrix metalloproteinases, which are enzymes that are involved in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of using mefenamic acid in laboratory experiments is its potent anti-inflammatory and analgesic properties. It can be used to study the mechanisms of inflammation and pain, which are important in several disease processes. However, one limitation of using mefenamic acid is its potential to interfere with other cellular processes due to its non-specific inhibition of COX.
Future Directions
There are several future directions for the study of mefenamic acid. One potential area of research is the development of mefenamic acid derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of mefenamic acid as a potential cancer therapy. Further studies are needed to elucidate the mechanisms of action of mefenamic acid in cancer cells and to determine its efficacy in vivo. Finally, mefenamic acid can also be studied for its potential use in the treatment of other conditions such as neurodegenerative diseases and autoimmune disorders.
Synthesis Methods
The synthesis of mefenamic acid involves several steps starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-methylbenzoic acid through a Friedel-Crafts reaction. The resulting 2-methylbenzoic acid is then reacted with thionyl chloride to yield 2-methylbenzoyl chloride. The next step involves the reaction of 2-methylbenzoyl chloride with thiophene to yield 4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid.
Scientific Research Applications
4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions such as menstrual cramps, arthritis, and dental pain. In addition, mefenamic acid has also been studied for its potential use in cancer treatment. Studies have shown that mefenamic acid can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-4-2-3-5-10(8)13-19(16,17)9-6-11(12(14)15)18-7-9/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJBRZWOWPHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)



![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)

![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
